![molecular formula C19H19N5O3 B2437224 2,4,7,8-Tetramethyl-6-phenacylpurino[7,8-a]imidazole-1,3-dione CAS No. 878421-60-4](/img/structure/B2437224.png)
2,4,7,8-Tetramethyl-6-phenacylpurino[7,8-a]imidazole-1,3-dione
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Description
2,4,7,8-Tetramethyl-6-phenacylpurino[7,8-a]imidazole-1,3-dione, commonly known as TPEN, is a chelating agent that has been widely used in scientific research. TPEN is a potent zinc chelator and is known to have a variety of biochemical and physiological effects.
Scientific Research Applications
Synthesis Methods and Derivatives
Research has been dedicated to the development of novel synthesis methods for glycolurils and their analogues, which are structurally related to the compound . Glycolurils, including tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-diones, have found applications in pharmacology, explosives, gelators, and as building blocks in supramolecular chemistry. These compounds are pursued for their pharmacologically active properties, among other applications, underscoring the continuous interest in developing new synthesis methods for such structures (Kravchenko, Baranov, & Gazieva, 2018).
Antimicrobial Activity
Novel series of imidazo[1,2-a]pyridinopyrimidine-2,4,6(1H,3H,5H)-triones and thioxopyrimidine-4,6(1H,5H)diones have been synthesized, showcasing significant antimicrobial activity. These compounds, derived through multistep synthesis processes, highlight the potential of structurally similar compounds for antibacterial applications, indicating a promising avenue for the development of new antimicrobial agents (Rajitha, Ravibabu, Ramesh, & Rajitha, 2016).
Hepatoprotective Activity
The synthesis of imidazo[1,2-c]pyrimido[5,4-e]pyrimidinones and related compounds has demonstrated potential hepatoprotective activity. These compounds, obtained through one-pot synthesis methods involving cyclic ketene aminals, highlight the therapeutic potential of imidazole derivatives in liver protection (Ram, Goel, Sarkhel, & Maulik, 2002).
Supramolecular Chemistry
Substituted glycolurils are explored for the synthesis of cucurbit[n]uril-type macrocyclic receptors. The synthesis of these derivatives and their condensation reactions with formaldehyde have led to the development of new macrocyclic compounds with potential applications in host-guest chemistry, further underscoring the versatility of imidazole derivatives in supramolecular applications (Jansen, Wego, Buschmann, Schollmeyer, & Döpp, 2003).
Optical and pH Sensing Properties
The development of tetranuclear Ru(II) complexes containing uncoordinated imidazole groups for pH sensing and photophysical properties showcases another dimension of application for imidazole derivatives. These complexes exhibit proton-induced luminescent properties, offering potential utility in sensing and photophysical applications (Cheng, Yu, He, Ren, & Yin, 2016).
properties
IUPAC Name |
2,4,7,8-tetramethyl-6-phenacylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-11-12(2)24-15-16(21(3)19(27)22(4)17(15)26)20-18(24)23(11)10-14(25)13-8-6-5-7-9-13/h5-9H,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDWTVZNTBUICZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CC(=O)C4=CC=CC=C4)N(C(=O)N(C3=O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,7,8-Tetramethyl-6-phenacylpurino[7,8-a]imidazole-1,3-dione |
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